molecular formula C18H18ClN7O B2650761 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 920369-04-6

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B2650761
CAS No.: 920369-04-6
M. Wt: 383.84
InChI Key: IACGTVYNGAAYKL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The synthesis process was confirmed by the disappearance of the CN group which existed about 2230 cm −1 in reactant VI and again the appearance of NH2 and NH bands around 3300–3200 cm −1 that do not exist in VI .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed through molecular docking simulation. The designed compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds were confirmed by the disappearance of the CN group in the reactant and the appearance of NH2 and NH bands .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by IR and NMR spectroscopy .

Scientific Research Applications

Synthesis and Anticancer Activities

Research has explored the synthesis of derivatives related to this compound, focusing on their potential anticancer and antituberculosis activities. For instance, a series of new derivatives, including (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone derivates, were synthesized using a reductive amination method. These compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and substantial antituberculosis activity, highlighting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Another aspect of research on this compound and its derivatives includes investigating their antimicrobial properties. Studies have synthesized and tested various derivatives for antimicrobial activity, showing promising results against a range of bacteria and fungi. This suggests potential applications of these compounds in treating infectious diseases and contributing to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Characterization

The chemical synthesis and characterization of these compounds are crucial in understanding their properties and potential applications. Research efforts have focused on developing efficient synthesis methods and characterizing the compounds using various analytical techniques. This foundational work is essential for advancing the applications of these compounds in scientific research and potential therapeutic uses (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Mechanism of Action

The mechanism of action of similar compounds involves CDK2 inhibition, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for this compound could involve further investigations into its potential as a cancer treatment, given the promising results of similar compounds . Further studies could also explore its potential in treating other diseases, given the wide range of biological activities exhibited by similar compounds .

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O/c19-13-3-5-14(6-4-13)26-17-15(22-23-26)16(20-11-21-17)24-7-9-25(10-8-24)18(27)12-1-2-12/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACGTVYNGAAYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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